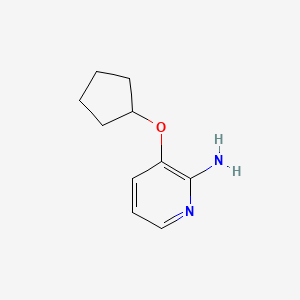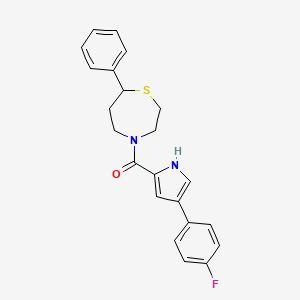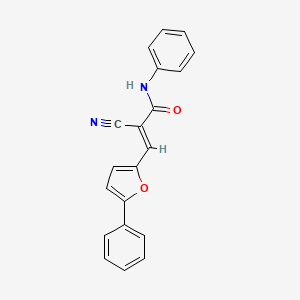
(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide is a derivative of acrylamide featuring a cyano group and a phenyl-furan moiety. While the specific compound is not directly discussed in the provided papers, they do offer insights into similar compounds which can help infer some properties and synthesis methods that might be applicable.
Synthesis Analysis
The synthesis of related compounds involves solid-state reactions or one-pot reactions. For instance, (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was synthesized through a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . Similarly, derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides were synthesized by one-pot reactions involving 2-cyano-N-(4-ethoxyphenyl)acetamide, substituted isothiocyanates, and methyl iodide . These methods suggest that the synthesis of (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide could potentially be achieved through similar solid-state or one-pot reactions.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as single crystal X-ray diffraction, which provides information on the crystalline structure and stereochemistry . For example, the compound in paper crystallizes in the monoclinic system and forms dimers connected via hydrogen bonds. These techniques could be applied to determine the molecular structure of (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide.
Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex. Paper discusses the enantioselective ene-reduction of a similar compound, E-2-cyano-3-(furan-2-yl) acrylamide, using marine and terrestrial fungi, leading to the formation of (R)-2-cyano-3-(furan-2-yl)propanamide. This indicates that biocatalysis could be a viable pathway for modifying the structure of (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be studied using various analytical techniques. Differential scanning calorimetry (DSC) is used to analyze thermal behavior, and the thermal properties such as heat of fusion and entropy of fusion can be determined . The presence of a cyano group and a phenyl-furan moiety in the compound of interest suggests that it may exhibit unique electronic and thermal properties that could be explored using similar methods.
Aplicaciones Científicas De Investigación
Synthesis and Structure
- Synthesis and Structural Determination : The synthesis of related acrylamide derivatives, including similar structures to (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide, has been explored. For instance, Kariuki et al. (2022) described the synthesis of a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, including its structure determination through NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Antitumor Activity
- Antitumor Properties : Certain cyanoacrylamide derivatives demonstrate significant antitumor activity. Fahim et al. (2019) explored novel pyrimidiopyrazole derivatives, including (E)-2-cyano-3-(dimethylamino)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylamide, revealing their in vitro antitumor potential against HepG2 cell lines (Fahim et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Copper : Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors in copper, as investigated by Abu-Rayyan et al. (2022). This research highlights the potential use of similar cyanoacrylamide derivatives in corrosion inhibition applications (Abu-Rayyan et al., 2022).
Organic Chemistry Synthesis
- Synthesis in Green Organic Chemistry : Jimenez et al. (2019) reported the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using green chemistry methods, highlighting the potential of similar compounds in sustainable chemistry practices (Jimenez et al., 2019).
Solar Cell Applications
- Molecular Engineering for Solar Cells : Kim et al. (2006) conducted research on organic sensitizers for solar cell applications, involving similar cyanoacrylic acid derivatives. This work underscores the relevance of such compounds in enhancing solar cell efficiency (Kim et al., 2006).
Mecanismo De Acción
Direcciones Futuras
The compound’s potential as a therapeutic target for metabolic disorders and other diseases, including cancer, is being explored. The current status, progress, and challenges in developing small molecule compounds to modulate SIRT5 activity with high potency and specificity are also being reviewed .
Propiedades
IUPAC Name |
(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-14-16(20(23)22-17-9-5-2-6-10-17)13-18-11-12-19(24-18)15-7-3-1-4-8-15/h1-13H,(H,22,23)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBBXYDGXHVSSM-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)


![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)
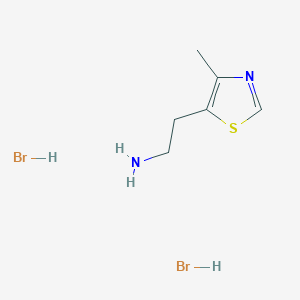
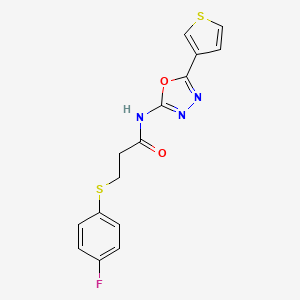

![3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid](/img/structure/B2551982.png)
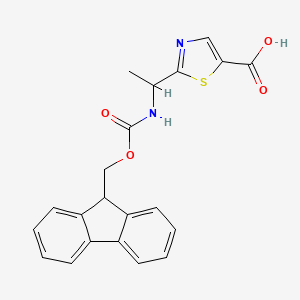
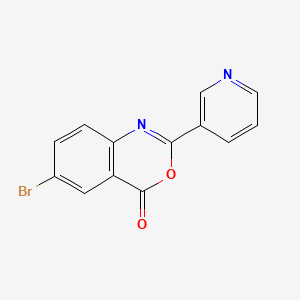
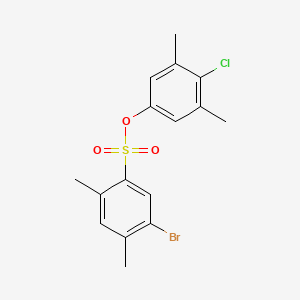
![N2,N5-bis(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2551988.png)
